1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18824143
InChI: InChI=1S/C10H9ClF3NOS/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2
SMILES:
Molecular Formula: C10H9ClF3NOS
Molecular Weight: 283.70 g/mol

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18824143

Molecular Formula: C10H9ClF3NOS

Molecular Weight: 283.70 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one -

Specification

Molecular Formula C10H9ClF3NOS
Molecular Weight 283.70 g/mol
IUPAC Name 1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one
Standard InChI InChI=1S/C10H9ClF3NOS/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2
Standard InChI Key BLOQAQCYRALHOP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1N)SC(F)(F)F)C(=O)CCCl

Introduction

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C10H9ClF3NOS, with a molecular weight of approximately 283.70 g/mol. This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety, which contribute to its unique chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. These methods allow for efficient production while enabling further modifications to create derivatives tailored for specific properties. The synthesis often requires careful control of reaction conditions to optimize yield and purity.

Biological Activity and Potential Applications

Research indicates that 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exhibits significant biological activities, including potential antimicrobial and anticancer properties. The trifluoromethyl group increases the compound's lipophilicity, which may enhance its interaction with biological membranes and facilitate cellular uptake. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing various signaling pathways within biological systems.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-1-oneTrifluoromethylthio, amino, chloropropanoneHigh lipophilicity, potential antimicrobial and anticancer properties
1-(3-Amino-2-methylphenyl)-1-chloropropan-2-oneMethyl group instead of trifluoromethylthioDifferent reactivity due to less electronegative substituent
1-(3-Amino-2-fluorophenyl)-1-chloropropan-2-oneFluorine atomVariations in chemical behavior and potential biological activity
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-oneBromine atomAlters reactivity patterns compared to chlorine

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